molecular formula C16H17NO B14341756 3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline CAS No. 92746-12-8

3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline

Cat. No.: B14341756
CAS No.: 92746-12-8
M. Wt: 239.31 g/mol
InChI Key: PWTLPJSPMKKPFX-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group and a phenylprop-1-en-1-yl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline typically involves the reaction of aniline with 3-methoxy-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-3-phenylprop-1-en-1-yl)aniline is unique due to the presence of both a methoxy group and a phenylprop-1-en-1-yl group on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

92746-12-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-(3-methoxy-3-phenylprop-1-enyl)aniline

InChI

InChI=1S/C16H17NO/c1-18-16(14-7-3-2-4-8-14)11-10-13-6-5-9-15(17)12-13/h2-12,16H,17H2,1H3

InChI Key

PWTLPJSPMKKPFX-UHFFFAOYSA-N

Canonical SMILES

COC(C=CC1=CC(=CC=C1)N)C2=CC=CC=C2

Origin of Product

United States

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